molecular formula C8H7NO3 B1310441 methyl 4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 77484-99-2

methyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1310441
CAS No.: 77484-99-2
M. Wt: 165.15 g/mol
InChI Key: LIIJOCBTGRORSY-UHFFFAOYSA-N
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Description

Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate has been utilized extensively in chemical synthesis. A notable application is in the synthesis of various derivatives through reactions under both microwave irradiation and classical heating conditions. For instance, Zemanová and Gašparová (2013) describe a two-step synthesis process leading to the formation of this compound, which subsequently serves as a starting compound for the synthesis of other derivatives, such as furo[3,2-b]pyrrole-2-aldioxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate (Zemanová & Gašparová, 2013).

Microwave Irradiation in Synthesis

Krutošíková et al. (2000) studied the effect of microwave irradiation on the condensation reactions of this compound. They found that microwave irradiation shortens the reaction time while maintaining comparable yields, indicating its efficiency in the synthesis process (Krutošíková et al., 2000).

Aromaticity and Molecular Structure Studies

Cyrański et al. (2001) conducted X-ray diffraction and ab initio studies on methyl furo[3,2-b]pyrrole-5-carboxylate derivatives to understand their aromatic character. Their research concluded that the aromaticity of the rings in these compounds does not significantly depend on the nature of the atom in a neighboring ring if a similar topological pattern is concerned (Cyrański et al., 2001).

Antibacterial Activity Studies

Zemanov et al. (2017) synthesized Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones from this compound and evaluated their antibacterial activity. This highlights the potential biomedical applications of derivatives of this compound (Zemanov et al., 2017).

Safety and Hazards

Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation .

Properties

IUPAC Name

methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIJOCBTGRORSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408147
Record name methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77484-99-2
Record name methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key chemical reactions involving methyl 4H-furo[3,2-b]pyrrole-5-carboxylate described in the research?

A1: The research highlights the use of this compound as a starting material for synthesizing various derivatives. One key reaction is the Vilsmeier-Haack reaction, which leads to the formation of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate []. This formyl derivative then serves as a precursor for synthesizing other compounds like furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate []. Additionally, the research explores the hydrazinolysis of this compound using carbohydrazide, yielding a product that can be further reacted with aldehydes to form various derivatives [].

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